molecular formula C16H18BrNO4 B12957929 tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate CAS No. 1291076-37-3

tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate

Cat. No.: B12957929
CAS No.: 1291076-37-3
M. Wt: 368.22 g/mol
InChI Key: QXNGJIQWKFJEHT-UHFFFAOYSA-N
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Description

tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic structure through a cyclization reaction. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the use of trifluoroacetic acid in the presence of trifluoromethanesulfonic acid has been reported to be effective in promoting the cyclization of intermediates .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may be explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is unique due to its combination of azetidine and chroman moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and development.

Properties

CAS No.

1291076-37-3

Molecular Formula

C16H18BrNO4

Molecular Weight

368.22 g/mol

IUPAC Name

tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H18BrNO4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-6-10(17)4-5-13(11)21-16/h4-6H,7-9H2,1-3H3

InChI Key

QXNGJIQWKFJEHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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